4-(2-Pyridyl)benzonitrile

Coordination chemistry Metal-organic frameworks Catalysis

Researchers requiring a bidentate N,N'-chelating ligand that forms a discrete five-membered metallacycle cannot substitute 4-(2-pyridyl)benzonitrile (CAS 32111-34-5) with its 3- or 4-pyridyl positional isomers-these lack the ortho-relationship necessary for simultaneous pyridyl and nitrile nitrogen coordination to a single metal center. • Analytical QC: Distinct melting point (91-92 °C) enables rapid isomer identity verification vs. 3-pyridyl isomer (95-96 °C). • Supply: Available in grades up to 98%, with room-temperature storage and ambient shipping for research-scale organic synthesis and materials development.

Molecular Formula C12H8N2
Molecular Weight 180.2 g/mol
CAS No. 32111-34-5
Cat. No. B1348114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Pyridyl)benzonitrile
CAS32111-34-5
Molecular FormulaC12H8N2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C12H8N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H
InChIKeyCCMRFUCSFRRPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Pyridyl)benzonitrile (CAS 32111-34-5) Technical Overview and Procurement Baseline


4-(2-Pyridyl)benzonitrile (CAS 32111-34-5) is a heterocyclic biaryl compound with molecular formula C12H8N2 and molecular weight 180.21 g/mol . The compound consists of a benzonitrile moiety connected at the para-position to a 2-pyridyl ring, forming a π-conjugated system with two nitrogen-containing functional groups available for coordination chemistry applications . It appears as an off-white to white crystalline solid with a melting point range of 95–102 °C (depending on purity) and a density of 1.17 g/cm3 . The compound is soluble in ethanol, chloroform, and dimethyl sulfoxide, but insoluble in water .

Why 4-(2-Pyridyl)benzonitrile Cannot Be Arbitrarily Substituted by Other Pyridyl-Benzonitrile Isomers


Substituting 4-(2-pyridyl)benzonitrile with its positional isomers—4-(3-pyridyl)benzonitrile or 4-(4-pyridyl)benzonitrile—produces fundamentally different coordination chemistry and material properties. The ortho-relationship between the pyridyl nitrogen and the biaryl linkage in the 2-pyridyl isomer enables bidentate chelation and intramolecular hydrogen bonding that is geometrically impossible for the 3-pyridyl and 4-pyridyl isomers [1]. In transition metal coordination, the 2-pyridyl isomer forms stable five-membered chelate rings via N,N'-bidentate binding when paired with the nitrile nitrogen, whereas the 3- and 4-pyridyl isomers lack this chelation capability entirely and act only as monodentate ligands [2]. Furthermore, the extended π-conjugation pathway differs significantly among isomers, affecting electronic properties such as HOMO–LUMO gaps and charge transport characteristics in materials applications [3]. These isomer-dependent differences in coordination mode and electronic structure cannot be compensated for by adjusting stoichiometry or reaction conditions.

Quantitative Differential Evidence for 4-(2-Pyridyl)benzonitrile (CAS 32111-34-5) Against Analogues


Chelating vs. Monodentate Coordination Mode: 2-Pyridyl Isomer Enables Bidentate Binding Absent in 3- and 4-Pyridyl Isomers

The 2-pyridyl isomer of 4-(pyridyl)benzonitrile uniquely enables N,N'-bidentate chelation through simultaneous coordination of the pyridyl nitrogen and the nitrile nitrogen to a single metal center, forming a stable five-membered metallacycle. In contrast, the 3-pyridyl and 4-pyridyl isomers can only act as monodentate ligands via either the pyridyl nitrogen or the nitrile nitrogen, but never both simultaneously [1]. In zinc coordination chemistry studies, the 2-pyridyl-containing ligand scaffold demonstrated chelation-driven selectivity in chemoselective reactions with LiN(C6F5)SiMe3, yielding benzimidazolate complexes that the 3- and 4-pyridyl analogues cannot form [2].

Coordination chemistry Metal-organic frameworks Catalysis

Liquid Crystal Dielectric Anisotropy: 2-(4-Cyanophenyl)pyridine Core vs. Cyanobiphenyl Analogue

The 2-(4-cyanophenyl)pyridine core (equivalent to 4-(2-pyridyl)benzonitrile scaffold) demonstrates positive dielectric anisotropy (Δε) suitable for nematic liquid crystal formulations. When incorporated into 5-alkyl-2-(4-cyanophenyl)pyridine derivatives, the resulting liquid crystalline materials exhibit nematic phase behavior with clearing temperatures that differ systematically from the classic 4-cyano-4'-n-alkylbiphenyl (nCB) series [1]. The replacement of one phenyl ring with a pyridine ring in the 2-position modifies the molecular polarizability and dipole moment orientation relative to the molecular long axis, producing Δε values that are distinct from biphenyl-based analogues .

Liquid crystals Display materials Dielectric materials

Physical Property Differentiation: Melting Point and Thermal Stability vs. Positional Isomers

The melting point of 4-(2-pyridyl)benzonitrile is 91–92 °C as reported by multiple authoritative databases , with commercial specifications ranging from 95–99 °C to 98–102 °C depending on purity grade. This value differs measurably from its positional isomer 4-(3-pyridyl)benzonitrile, which melts at 95–96 °C [1]. The 4–5 °C difference in melting point reflects distinct crystal packing arrangements driven by the different positions of the pyridyl nitrogen, which alters intermolecular C–H···N and π–π interactions in the solid state [2]. This physical property difference enables chromatographic separation and provides a quality control metric for identity confirmation.

Physical chemistry Crystallography Purification

Evidence-Backed Application Scenarios for 4-(2-Pyridyl)benzonitrile (CAS 32111-34-5)


Bidentate Ligand for Transition Metal Complex Synthesis

Use 4-(2-pyridyl)benzonitrile as a bidentate N,N'-chelating ligand in transition metal coordination chemistry when formation of a discrete five-membered metallacycle is required. The 2-pyridyl isomer uniquely enables simultaneous coordination of pyridyl and nitrile nitrogens to a single metal center, a binding mode that 3-pyridyl and 4-pyridyl isomers cannot achieve [1]. This chelation capability is particularly relevant for synthesizing zirconium benzimidazolate complexes and related organometallic structures where ligand denticity dictates complex geometry and stability [2].

Core Building Block for Positive Dielectric Anisotropy Liquid Crystals

Incorporate the 2-(4-cyanophenyl)pyridine scaffold (synonymous with 4-(2-pyridyl)benzonitrile core) as the rigid mesogenic unit in the design of calamitic liquid crystals requiring positive dielectric anisotropy. The pyridine-containing core provides dielectric response characteristics that differ from all-carbon biphenyl analogues, offering formulators an alternative molecular architecture for tuning threshold voltage in nematic display mixtures [3].

Research-Grade Building Block Requiring Isomer-Verified Purity

Select 4-(2-pyridyl)benzonitrile for applications where isomer identity is critical and must be analytically verified. The distinct melting point (91–92 °C) provides a straightforward quality control metric to distinguish it from the 3-pyridyl isomer (95–96 °C), reducing the risk of isomer misassignment in synthetic workflows [4]. Commercial availability in grades up to 98% purity supports research-scale applications in organic synthesis and materials development .

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